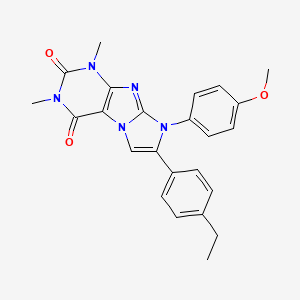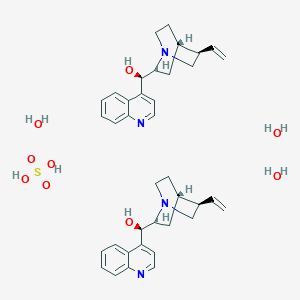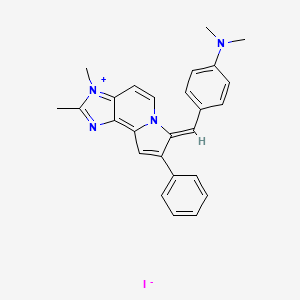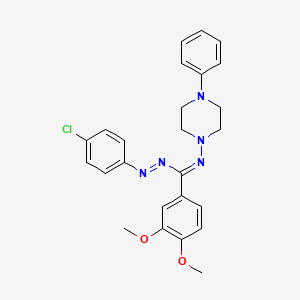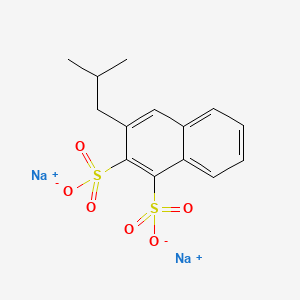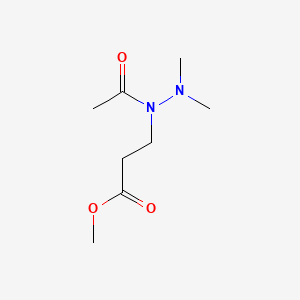
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is an organic compound with a complex structure that includes a hydrazino group, a methylpropionate ester, and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazino derivatives.
Substitution: Formation of substituted hydrazino compounds.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate involves its interaction with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound’s reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester: Similar in structure but contains a thio group instead of a hydrazino group.
Dimethyl 2,2’-azobis (2-methylpropionate): Contains an azobis group instead of a hydrazino group.
Uniqueness
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is unique due to its combination of a hydrazino group with an acetyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
96804-33-0 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-7(11)10(9(2)3)6-5-8(12)13-4/h5-6H2,1-4H3 |
Clé InChI |
PSOGQICWCCSJOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


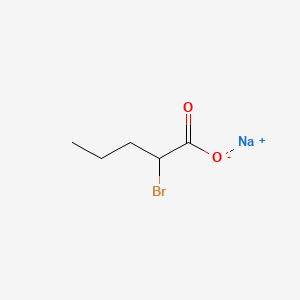
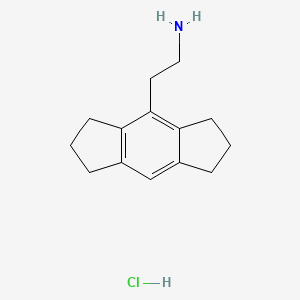
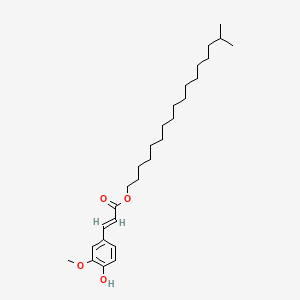
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
